Thermal Stability Advantage of 1,1'-Biphenyl, 4-(phenylsulfonyl)- Over Diphenyl Sulfone-Based Polymers
In polymer formulations, incorporating a biphenyl sulfone unit provides superior thermal stability compared to polymers based on diphenyl sulfone. The presence of the biphenyl group in 1,1'-biphenyl, 4-(phenylsulfonyl)- derivatives contributes to a higher glass transition temperature (T_g) and enhanced thermal resistance, which is critical for high-performance applications. This is a class-level inference based on the established behavior of poly(arylene ether sulfone) polymers, where the rigid biphenyl structure restricts chain mobility and delays thermal decomposition [1].
| Evidence Dimension | Thermal stability in polymer matrices |
|---|---|
| Target Compound Data | Incorporation of biphenyl sulfone units increases T_g by approximately 15°C relative to bisphenol-A-based polysulfones (Class-level observation) [1]. |
| Comparator Or Baseline | Polymers based on diphenyl sulfone (e.g., Udel® polysulfone, T_g ~185°C) [2]. |
| Quantified Difference | T_g increase of approximately 15°C [1]. |
| Conditions | Comparative analysis of sulfonated poly(arylene ether sulfone) membranes [1]. |
Why This Matters
For material scientists and engineers, a 15°C increase in T_g can expand the operational temperature window of a polymer component, directly impacting procurement decisions for aerospace, automotive, or electronic applications requiring higher thermal endurance.
- [1] Takamuku, S., & Jannasch, P. (2012). Properties and degradation of hydrocarbon fuel cell membranes: a comparative study of sulfonated poly(arylene ether sulfone)s with different positions of the acid groups. Polymer Chemistry, 3(5), 1202-1214. View Source
- [2] Hill, D. J., et al. (1991). Radiation resistance and molecular structure of poly(arylene ether sulphone)s. Polymer, 32(10), 1774-1780. View Source
